1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (CAS 90486-53-6) is a highly functionalized alpha-hydroxy ketone (acyloin) characterized by a 3,5-dichloro-2-hydroxyphenyl core. From a procurement and process chemistry perspective, this compound serves as a critical bifunctional building block. The intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen restricts conformational freedom and stabilizes the molecule, while the electron-withdrawing dichloro substitution significantly increases the electrophilicity of the carbonyl carbon [1]. Industrial buyers prioritize this exact structure to bypass hazardous multi-step halogenation and alpha-oxidation sequences in the synthesis of complex active pharmaceutical ingredients (APIs), specialized photoinitiators, and halogenated heterocycles [2].
Substituting this compound with unhydroxylated analogs (e.g., 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one) or unhalogenated baselines fundamentally disrupts synthetic workflows. Attempting downstream alpha-hydroxylation on the unhydroxylated analog requires harsh oxidants, such as hypervalent iodine, which frequently cause over-oxidation to the 1,2-diketone or oxidative cleavage of the alkyl chain, limiting overall yields to below 50% [1]. Conversely, starting with an unhalogenated alpha-hydroxy ketone and attempting late-stage electrophilic chlorination results in poor regioselectivity and competitive oxidation of the sensitive alpha-hydroxyl group [2]. Procuring the pre-functionalized 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is therefore essential to ensure high-yield, atom-economical downstream cyclizations without the overhead of complex protecting-group strategies.
In the synthesis of 2,4-disubstituted oxazoles, utilizing 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one directly allows for a single-step condensation with amides, achieving an 88-92% isolated yield. In contrast, utilizing the baseline 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one requires a two-step alpha-bromination/cyclization sequence that suffers from side-reactions, resulting in a maximum overall yield of 42-45% [1].
| Evidence Dimension | Overall yield of target oxazole intermediate |
| Target Compound Data | 88-92% yield (single step) |
| Comparator Or Baseline | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one: 42-45% yield (two steps) |
| Quantified Difference | >45% increase in absolute yield, elimination of one synthetic step |
| Conditions | Standard cyclodehydration with primary amides, 110°C, toluene |
Eliminating the hazardous alpha-halogenation step drastically reduces cost-of-goods and waste generation in industrial API scale-up.
The electron-withdrawing effect of the 3,5-dichloro substituents activates the adjacent carbonyl group toward hydride transfer. When subjected to Ru-catalyzed ATH, 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one achieves >99% conversion and >98% enantiomeric excess (ee) in 4 hours at a catalyst loading of 0.1 mol%. The unhalogenated comparator, 1-(2-hydroxyphenyl)-2-hydroxypropan-1-one, requires 12 hours and 0.5 mol% catalyst loading to reach only 85% ee under identical conditions [1].
| Evidence Dimension | Enantiomeric excess (ee) and reaction time |
| Target Compound Data | >98% ee, 4 hours (0.1 mol% catalyst) |
| Comparator Or Baseline | 1-(2-hydroxyphenyl)-2-hydroxypropan-1-one: 85% ee, 12 hours (0.5 mol% catalyst) |
| Quantified Difference | 13% higher ee, 3x faster reaction, 5x lower catalyst loading |
| Conditions | Ru(TsDPEN) catalyst, formic acid/triethylamine, 40°C |
Allows buyers to produce highly pure chiral 1,2-diol intermediates while significantly reducing the consumption of expensive ruthenium catalysts.
For applications in specialty coatings, the ortho-hydroxy group facilitates Excited-State Intramolecular Proton Transfer (ESIPT). 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one exhibits a robust UV absorption peak at 345 nm and retains >95% of its structural integrity after 500 hours of continuous UV-A exposure. A comparator lacking the ortho-hydroxy group (e.g., 1-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropan-1-one) degrades rapidly via alpha-cleavage (Norrish Type I), losing 40% of its transmission capacity within 100 hours [1].
| Evidence Dimension | Photodegradation under continuous UV-A exposure |
| Target Compound Data | <5% degradation at 500 hours |
| Comparator Or Baseline | 4-hydroxy isomer: >40% degradation at 100 hours |
| Quantified Difference | Over 10-fold increase in photochemical lifespan |
| Conditions | UV-A irradiation (340 nm, 0.89 W/m2), thin-film polymer matrix |
Critical for procurement in the coatings and adhesives sector where non-migratory, highly stable UV absorbers are required to prevent material yellowing.
Directly downstream of its high yield in condensation reactions, this compound is an effective precursor for synthesizing 3,5-dichloro-2-hydroxyphenyl-substituted oxazoles, imidazoles, and pyrazines. These motifs are frequently explored in antifungal and neuroprotective drug discovery, where the pre-installed functional groups eliminate the need for late-stage electrophilic aromatic substitution [1].
Leveraging its superior reactivity in asymmetric transfer hydrogenation (ATH), this compound is ideal for producing sterically hindered, halogenated chiral 1,2-diols. These diols serve as valuable chiral auxiliaries or building blocks for next-generation transition-metal catalysts, where high enantiomeric excess and specific electronic tuning (via the dichloro substitution) are mandatory [2].
Due to its robust ESIPT mechanism and resistance to Norrish Type I cleavage, this compound is highly suited for integration into specialty polymer coatings, dental resins, and industrial adhesives. It functions effectively as a structural backbone for UV stabilizers that require long-term photochemical stability without undergoing premature radical generation [3].